molecular formula C22H25N3O3 B13826434 3-cyclohexyl-N-(4-ethylphenyl)-6-methyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxamide

3-cyclohexyl-N-(4-ethylphenyl)-6-methyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxamide

Cat. No.: B13826434
M. Wt: 379.5 g/mol
InChI Key: WQPAWIWTMXYBJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-cyclohexyl-N-(4-ethylphenyl)-6-methyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxamide is a complex organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 3-cyclohexyl-N-(4-ethylphenyl)-6-methyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxamide involves several steps. One common synthetic route starts with the cyclization of N-cyclohexyl derivative with cyanoacetamide. The resulting o-aminonicotinonitrile is then subjected to acylation or thioacylation, followed by intramolecular heterocyclization to afford the desired pyrimidine derivative . Industrial production methods typically involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane.

Scientific Research Applications

Mechanism of Action

The compound exerts its effects by binding to specific molecular targets, such as enzymes or receptors, and inhibiting their activity. This can lead to the disruption of cellular processes, ultimately resulting in the desired therapeutic effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds include other pyrimidine derivatives such as pyrido[2,3-d]pyrimidines and thieno[2,3-d]pyrimidines. These compounds share a similar core structure but differ in their substituents and overall molecular architecture. The uniqueness of 3-cyclohexyl-N-(4-ethylphenyl)-6-methyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxamide lies in its specific substituents, which confer distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C22H25N3O3

Molecular Weight

379.5 g/mol

IUPAC Name

3-cyclohexyl-N-(4-ethylphenyl)-6-methyl-4-oxofuro[2,3-d]pyrimidine-5-carboxamide

InChI

InChI=1S/C22H25N3O3/c1-3-15-9-11-16(12-10-15)24-20(26)18-14(2)28-21-19(18)22(27)25(13-23-21)17-7-5-4-6-8-17/h9-13,17H,3-8H2,1-2H3,(H,24,26)

InChI Key

WQPAWIWTMXYBJA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=C(OC3=C2C(=O)N(C=N3)C4CCCCC4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.